MJE3 vs. PGMI-004A: Irreversible Covalent vs. Reversible Inhibition Mechanism
MJE3 acts as a covalent, irreversible inhibitor of PGAM1, specifically modifying the active-site residue Lysine 100 [1]. This mechanism ensures sustained target inhibition. In contrast, PGMI-004A is a reversible, non-covalent inhibitor that binds to PGAM1 with a Kd of 7.2-9.4 μM and can be competed off by the substrate 3-phosphoglycerate [2]. The irreversible nature of MJE3 provides a longer duration of action and a distinct washout profile in cellular assays, which is critical for experiments requiring sustained metabolic pathway disruption [1].
| Evidence Dimension | Mechanism of Enzyme Inhibition |
|---|---|
| Target Compound Data | Irreversible covalent modification of PGAM1 at Lys100 |
| Comparator Or Baseline | PGMI-004A: Reversible, non-covalent binding (Kd = 7.2-9.4 μM; Ki = 3.91 μM) |
| Quantified Difference | Qualitative difference in inhibition mechanism (irreversible vs. reversible) |
| Conditions | PGAM1 enzyme assays and structural studies |
Why This Matters
Procurement of MJE3 ensures a covalent mechanism, enabling distinct experimental designs focused on sustained PGAM1 inactivation that cannot be achieved with reversible inhibitors like PGMI-004A.
- [1] Evans, M. J., Morris, G. M., Wu, J., Olson, A. J., Sorensen, E. J., & Cravatt, B. F. (2007). Mechanistic and structural requirements for active site labeling of phosphoglycerate mutase by spiroepoxides. *Molecular BioSystems*, *3*(7), 495-506. View Source
- [2] Hitosugi, T., Zhou, L., Fan, J., Elf, S., Zhang, L., Xie, J., ... & Chen, J. (2013). Tyr26 phosphorylation of PGAM1 provides a metabolic advantage to tumours by stabilizing the active conformation. *Nature Communications*, *4*, 1790. View Source
